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Compound of Interest

Compound Name: Disalicylide

Cat. No.: B3328571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of disalicylide, a cyclic ester

derived from salicylic acid. The protocol is based on established literature, offering a detailed,

step-by-step procedure for laboratory application. All quantitative data is presented in a clear,

tabular format for easy reference and comparison.

Introduction
Disalicylide, with the systematic name 6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione, is a

cyclic di-ester of salicylic acid. Its unique structure makes it a valuable building block in organic

synthesis and a subject of interest in medicinal chemistry. This protocol outlines a reliable two-

step synthesis route starting from salicylic acid.

Reaction Scheme
The synthesis proceeds in two main steps:

Formation of the intermediate: Salicylic acid reacts with phosgene in the presence of

triethylamine to form the cyclic acylalactone intermediate, 1,3-benzodioxan-2,4-dione.

Dimerization to Disalicylide: The intermediate undergoes a base-catalyzed dimerization to

yield the desired product, cis-disalicylide.
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Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.

Experimental Workflow for Disalicylide Synthesis

Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione

Step 2: Synthesis of cis-Disalicylide

Salicylic Acid

Reaction in Anhydrous Benzene
(Stirring at room temperature)

Phosgene Solution Triethylamine (Slightly less than 2 mol. equiv.)

Filtration and Evaporation

1,3-Benzodioxan-2,4-dione

1,3-Benzodioxan-2,4-dione

Reaction in Anhydrous Benzene
(Stirring at room temperature)

Triethylamine (catalytic amount)

Recrystallization

cis-Disalicylide
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Caption: Workflow for the two-step synthesis of cis-Disalicylide.

Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate,

and final product.

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Appearance

Salicylic Acid C₇H₆O₃ 138.12 158-161 White solid

1,3-

Benzodioxan-

2,4-dione

C₈H₄O₄ 164.12 138-140 Crystalline solid

cis-Disalicylide C₁₄H₈O₄ 240.21 213
White crystalline

solid

Experimental Protocols
Materials and Equipment:

Salicylic acid

Phosgene (as a solution in a suitable solvent, e.g., benzene)

Triethylamine

Anhydrous benzene (or a suitable alternative solvent like toluene)

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

Magnetic stirrer and heating mantle

Rotary evaporator

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3328571?utm_src=pdf-body-img
https://www.benchchem.com/product/b3328571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filtration apparatus (Büchner funnel, filter paper)

Recrystallization apparatus

NMR spectrometer

FTIR spectrometer

Melting point apparatus

Safety Precautions:

Phosgene is extremely toxic and must be handled with extreme caution in a well-ventilated

fume hood by trained personnel only.

Organic solvents are flammable. Work away from open flames.

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat,

and gloves.

Protocol 1: Synthesis of 1,3-Benzodioxan-2,4-dione
(Intermediate)
This protocol is adapted from the method described by Dean, F. M., Hindley, K. B., & Small, S.

in the Journal of the Chemical Society, Perkin Transactions 1, 1972.[1]

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a condenser with a drying tube, dissolve salicylic acid in anhydrous

benzene.

Cool the solution in an ice bath.

Slowly add a solution of phosgene in anhydrous benzene from the dropping funnel with

continuous stirring.
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Following the addition of phosgene, add a solution of triethylamine (slightly less than 2 molar

equivalents with respect to salicylic acid) in anhydrous benzene dropwise. Maintain the

temperature below 10 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours until the reaction is complete (monitor by TLC).

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

Wash the precipitate with a small amount of anhydrous benzene.

Combine the filtrate and the washings and evaporate the solvent under reduced pressure

using a rotary evaporator.

The resulting crude product, 1,3-benzodioxan-2,4-dione, can be purified by recrystallization

from a suitable solvent system (e.g., benzene-petroleum ether).

Protocol 2: Synthesis of cis-Disalicylide
This protocol is a continuation from the synthesis of the intermediate, as described by Dean et

al. (1972).[1]

Procedure:

Dissolve the purified 1,3-benzodioxan-2,4-dione in anhydrous benzene in a round-bottom

flask equipped with a magnetic stirrer.

Add a catalytic amount (a few drops) of triethylamine to the solution.

Stir the reaction mixture at room temperature. The dimerization reaction is typically rapid.

The product, cis-disalicylide, will precipitate out of the solution.

Collect the precipitate by vacuum filtration and wash it with a small amount of cold benzene.

The crude cis-disalicylide can be further purified by recrystallization from a suitable solvent

(e.g., benzene or ethyl acetate) to yield white crystals.
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Characterization
The identity and purity of the synthesized compounds should be confirmed by standard

analytical techniques:

Melting Point: Compare the observed melting points with the literature values provided in the

data table.

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

FTIR Spectroscopy: Obtain an FTIR spectrum to identify the characteristic functional groups,

particularly the ester carbonyl stretching vibrations.

This detailed protocol and the accompanying data provide a solid foundation for the successful

synthesis and characterization of disalicylide in a research setting. Adherence to the safety

precautions, especially when handling phosgene, is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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